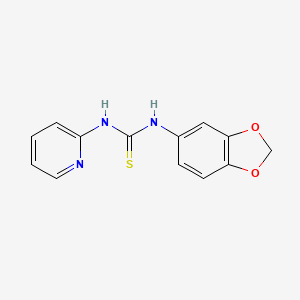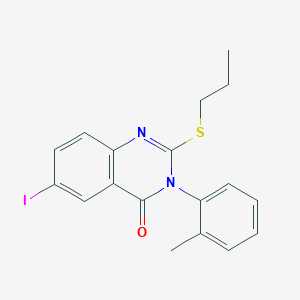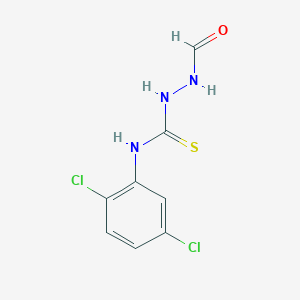
N-1,3-benzodioxol-5-yl-N'-2-pyridinylthiourea
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-N'-2-pyridinylthiourea is a useful research compound. Its molecular formula is C13H11N3O2S and its molecular weight is 273.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.05719778 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
- Regioselective Oxidative C–H Functionalization: A study highlighted the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through oxidative C–S bond formation, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This metal-free approach features broad substrate scope, short reaction times, and simple purification procedures (Mariappan et al., 2016).
- Intramolecular Oxidative N-N Bond Formation: Another study focused on the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This novel strategy allows for metal-free oxidative N-N bond formation, offering high reaction yields and short reaction times (Zheng et al., 2014).
Antimicrobial and Antitubercular Agents
- Antimicrobial Evaluation of Novel Benzofuran Derivatives: A study synthesized and evaluated a series of novel benzofuran derivatives for their in vitro anti-HIV, anticancer, antibacterial, and antifungal activities. Some compounds showed significant reduction in viral cytopathic effect and mild antifungal activity, although none displayed significant anticancer activity (Rida et al., 2006).
- Synthesis and Antimicrobial Evaluation of Pyridone Derivatives: Research described the synthesis and antimicrobial evaluation of novel 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. These compounds showed potential antibacterial and antifungal activity, with some outperforming the reference drug ciprofloxacin (Elgemeie et al., 2017).
Pharmacological Applications
- Glucose-6-Phosphatase Inhibitory and Antidiabetic Potentials: A study synthesized thiourea derivatives using 2-picolylamine, showing inhibition of glucose-6-phosphatase activity in Swiss albino mice. One compound demonstrated significant enzyme inhibition and was safe for use without toxic effects, suggesting potential as a therapeutic agent in diabetes complications (Naz et al., 2020).
Anticancer Research
- Human Topoisomerase IIα Inhibiting Anticancer Agent: A novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties was synthesized and evaluated for its potential as a human topoisomerase IIα inhibiting anticancer agent. The compound exhibited notable cytotoxicity against breast cancer cells, with moderate activity against lung cancer cells and less inhibition against prostate cancer cells compared to doxorubicin (Murugavel et al., 2019).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-pyridin-2-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c19-13(16-12-3-1-2-6-14-12)15-9-4-5-10-11(7-9)18-8-17-10/h1-7H,8H2,(H2,14,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFKWNNONSCLKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4570205.png)
![ETHYL 2-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4570207.png)
![N-(3-acetylphenyl)-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4570208.png)
![N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4570215.png)
![2-[3-(2-Chlorophenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B4570218.png)
![N-(sec-butyl)-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4570235.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B4570236.png)
methanone](/img/structure/B4570238.png)
![N-[3-(cyclopropylcarbamoyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B4570246.png)
![(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4570266.png)
![6-{[2-(4-bromophenoxy)ethyl]thio}-N'-ethyl-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4570273.png)
![4-(allyloxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4570278.png)

